

At a Glance: Key Chemical and Physical Properties

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Compound of Interest

Compound Name: Boc-NH-PEG2-CH2CH2COOH

Cat. No.: B1681245

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Both linkers are heterobifunctional, meaning they possess two different reactive functional groups, allowing for the specific and controlled linkage of two different molecular entities. The incorporation of a PEG spacer enhances the hydrophilicity and biocompatibility of the resulting conjugate.[1][2]



Property	Boc-NH-PEG2- CH2CH2COOH	NHS-PEG-COOH
Chemical Structure	A PEG linker with a tert- butyloxycarbonyl (Boc) protected primary amine at one terminus and a carboxylic acid at the other.[1][3]	A PEG linker with a reactive N-hydroxysuccinimide (NHS) ester at one terminus and a carboxylic acid at the other.[4]
Molecular Weight	Typically a discrete, monodisperse PEG2 linker with a defined molecular weight (e.g., 277.31 g/mol).[1]	Available in various PEG lengths and corresponding molecular weights (e.g., 1kDa, 2kDa, 5kDa).[5]
Primary Reactive Groups	1. Carboxylic Acid (-COOH): Requires activation to react with amines.[1] 2. Boc- Protected Amine (-NHBoc): Requires deprotection to reveal a reactive primary amine.[6][7]	1. NHS Ester (-NHS): Highly reactive towards primary amines.[4][8] 2. Carboxylic Acid (-COOH): Available for subsequent conjugation.[4]
Solubility	The hydrophilic PEG spacer increases solubility in aqueous media.[1]	Soluble in water and common organic solvents like DMSO and DMF.[9][10]
Storage Conditions	Store at -5°C to -20°C, kept dry and protected from sunlight.[1]	Store at -20°C, desiccated. It is moisture-sensitive.[4][9]

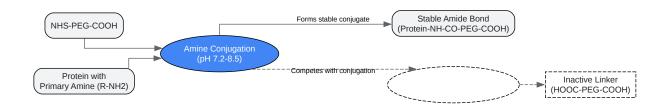
Reaction Mechanisms and Performance Comparison

The fundamental difference between these two linkers lies in their reactivity and the required workflow for conjugation.

NHS-PEG-COOH: The Direct Approach



The NHS ester end of this linker is an amine-reactive "warhead" that allows for a direct, one-step conjugation to proteins, peptides, or any molecule with an available primary amine.[11]



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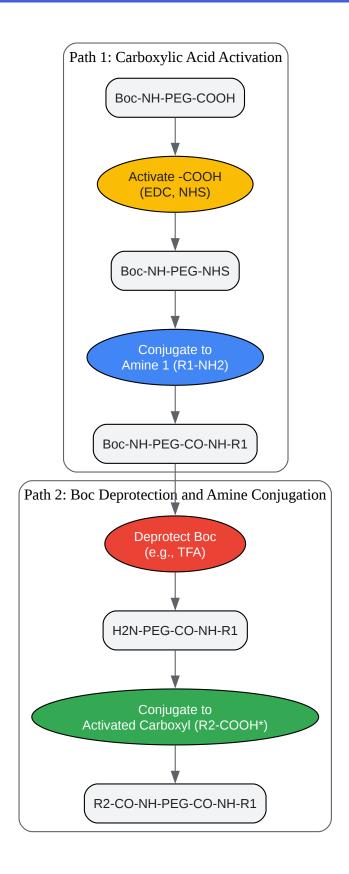
Caption: Workflow for direct amine conjugation using NHS-PEG-COOH.

The reaction involves the nucleophilic attack of a primary amine on the NHS ester, forming a highly stable amide bond and releasing N-hydroxysuccinimide as a byproduct.[12][13] However, the NHS ester is susceptible to hydrolysis, a competing reaction that increases with pH and can reduce conjugation efficiency.[4][12]

Boc-NH-PEG2-CH2CH2COOH: The Controlled, Sequential Approach

This linker provides a more strategic, multi-step approach. Neither end is immediately reactive. The carboxylic acid requires activation, and the amine is protected. This allows for controlled, sequential conjugations, which is invaluable in the synthesis of complex molecules like PROTACs or Antibody-Drug Conjugates (ADCs).[6][14]





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Caption: Sequential conjugation workflow using **Boc-NH-PEG2-CH2CH2COOH**.



This linker's versatility comes from the ability to choose which end to react first. The carboxylic acid can be activated in situ using carbodiimide chemistry (e.g., with EDC and NHS) to react with a primary amine.[1][15] Subsequently, the Boc protecting group can be removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to expose the primary amine for a second conjugation step.[6][14]

Quantitative Performance Data



Parameter	NHS-PEG-COOH (Direct Reaction)	Boc-NH-PEG2- CH2CH2COOH (via EDC/NHS Activation)
Reaction Speed	Fast. Can reach completion in 10-30 minutes at pH 9.0, or 1-2 hours at pH 7.4.[16] Half-life of amidation can be as low as 5-10 minutes at pH 8.5-9.0.[17]	Slower due to the initial activation step. The activation of the carboxyl group typically takes 15-30 minutes, followed by the conjugation reaction which can take 2 hours to overnight.[15][18]
Typical Yield	Generally high (80-92% reported for some systems), but highly dependent on minimizing hydrolysis.[17] Yield is affected by pH, temperature, and protein concentration.[12]	Highly variable and substrate- dependent. Can be high (>90%), but can also be low (e.g., 15%) if conditions are not optimized.[6][19] Anhydride formation can be a significant side reaction, reducing yield. [20]
Key Side Reaction	Hydrolysis: The NHS ester reacts with water, rendering the linker inactive. This is the primary competing reaction.[4]	O-acylisourea hydrolysis & Anhydride Formation: The EDC-activated carboxyl intermediate is unstable and can hydrolyze or form anhydrides, preventing successful NHS ester formation.[9][15][20]
Optimal pH	7.2 - 8.5: A compromise to ensure the amine is sufficiently nucleophilic while minimizing the rate of NHS ester hydrolysis.[4][21]	Activation: pH 4.5-6.0 for efficient EDC/NHS activation. Conjugation: pH 7.2-8.0 for the subsequent reaction of the newly formed NHS ester with the amine.[18][22]

NHS Ester Hydrolysis Rate



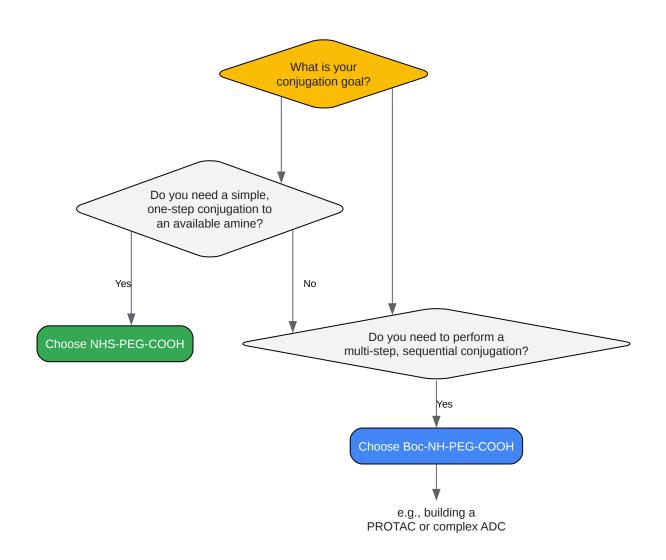
The stability of the NHS ester is critical for the success of direct conjugation. The rate of hydrolysis is highly pH-dependent.

рН	Temperature	Half-life of NHS Ester
7.0	0 °C	4 - 5 hours[4][23]
8.0	Room Temp	~ 1 hour[1]
8.6	4 °C	10 minutes[4][23]
9.0	Room Temp	Minutes[16][24]

Choosing the Right Linker: A Decision Guide

Selecting the appropriate linker depends entirely on the experimental design and the desired outcome of the bioconjugation.





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Caption: Decision flowchart for selecting the appropriate PEG linker.

- Choose NHS-PEG-COOH for:
 - Simplicity and Speed: When the goal is a straightforward, rapid conjugation to an available primary amine on a protein or peptide.[11]



- Established Protocols: When using a well-documented, one-step labeling procedure is preferred.[12]
- High Reactivity: When high reactivity towards amines is desired and conditions can be controlled to minimize hydrolysis.[8]
- Choose Boc-NH-PEG2-CH2CH2COOH for:
 - Multi-Step Syntheses: When constructing complex bioconjugates that require the sequential addition of different molecules.[6]
 - Control and Versatility: When one functional group must be masked while another part of the molecule is being modified.[7]
 - Orthogonal Chemistry: When you need to conjugate a carboxyl-reactive molecule first, then deprotect the amine for a subsequent, different type of reaction.

Experimental Protocols

Protocol 1: Direct Amine Conjugation with NHS-PEG-COOH

This protocol describes the general procedure for labeling a protein with NHS-PEG-COOH.

Materials:

- Protein solution (in amine-free buffer, e.g., PBS, pH 7.2-7.5)
- NHS-PEG-COOH
- Anhydrous, amine-free DMSO or DMF
- Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
- Desalting column or dialysis equipment for purification

Procedure:



- Preparation: Equilibrate the vial of NHS-PEG-COOH to room temperature before opening to prevent moisture condensation.[12] Prepare the protein solution at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer like PBS, pH 7.2-7.5. Buffers containing primary amines (like Tris or glycine) must be avoided as they will compete in the reaction.[12][21]
- Reagent Preparation: Immediately before use, dissolve the NHS-PEG-COOH in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
 Do not prepare stock solutions for storage as the NHS ester readily hydrolyzes.[12]
- Conjugation Reaction: Add a calculated molar excess (e.g., 10- to 50-fold) of the dissolved NHS-PEG-COOH to the protein solution. The final concentration of the organic solvent (DMSO/DMF) should ideally not exceed 10% of the total reaction volume.
- Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. The optimal time may vary depending on the protein and desired degree of labeling.[5]
- Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with any excess NHS esters. Incubate for an additional 15-30 minutes.[1]
- Purification: Remove excess, unreacted linker and byproducts by desalting, dialysis, or sizeexclusion chromatography to obtain the purified PEGylated protein.

Protocol 2: Two-Step Conjugation using Boc-NH-PEG2-CH2CH2COOH

This protocol outlines the activation of the carboxylic acid moiety and its conjugation to a primary amine.

A. Carboxylic Acid Activation and Amine Conjugation

Materials:

- Boc-NH-PEG2-CH2CH2COOH
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)



- Sulfo-NHS or NHS
- Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0)
- Amine-containing molecule (in Coupling Buffer, e.g., PBS, pH 7.2-7.5)
- Quenching Solution (e.g., hydroxylamine)

Procedure:

- Reagent Preparation: Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer immediately before use.[25]
- Activation: Dissolve the Boc-NH-PEG2-CH2CH2COOH in Activation Buffer. Add a molar excess of EDC (e.g., 10-fold) and Sulfo-NHS (e.g., 25-fold) to the linker solution.[22] Incubate for 15-30 minutes at room temperature to form the amine-reactive Sulfo-NHS ester. [18][25]
- Conjugation: Add the activated linker solution to your amine-containing molecule, which is dissolved in a coupling buffer at pH 7.2-7.5. The reaction of the NHS-activated molecule with primary amines is most efficient at this pH.[18]
- Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
- Quenching: Add a quenching solution like hydroxylamine to hydrolyze any unreacted NHS esters.[18]
- Purification: Purify the resulting conjugate (Boc-NH-PEG-CO-NH-R1) using appropriate chromatographic or dialysis methods.
- B. Boc Group Deprotection

Materials:

- Purified Boc-protected conjugate
- Trifluoroacetic acid (TFA)



- Anhydrous Dichloromethane (DCM)
- (Optional) Scavenger like triisopropylsilane (TIS)

Procedure:

- Dissolution: Dissolve the Boc-protected conjugate in anhydrous DCM.[14]
- Deprotection Reaction: Cool the solution to 0°C. Add TFA to a final concentration of 20-50% (v/v). If the substrate is sensitive to cations formed during deprotection, add a scavenger like TIS (2-5% v/v).[14]
- Incubation: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 30-120 minutes.[6][14]
- Workup: Remove the DCM and excess TFA under reduced pressure. The resulting TFA salt
 of the deprotected amine can often be used directly in the next step or neutralized with a
 mild base to yield the free amine.[14] The purified product (H2N-PEG-CO-NH-R1) is now
 ready for subsequent conjugation reactions.

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